molecular formula C11H7F3O B11893482 2-(Difluoromethoxy)-8-fluoronaphthalene

2-(Difluoromethoxy)-8-fluoronaphthalene

Cat. No.: B11893482
M. Wt: 212.17 g/mol
InChI Key: PZXPIZFBDMCDJS-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-8-fluoronaphthalene is an organic compound that features both difluoromethoxy and fluorine substituents on a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-8-fluoronaphthalene typically involves the introduction of difluoromethoxy and fluorine groups onto a naphthalene ring. One common method involves the reaction of naphthalene derivatives with difluoromethylating agents under specific conditions. For example, difluoromethylation can be achieved using difluoromethyl ethers in the presence of a base and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-8-fluoronaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .

Scientific Research Applications

2-(Difluoromethoxy)-8-fluoronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-8-fluoronaphthalene involves its interaction with specific molecular targets. The difluoromethoxy and fluorine groups can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)aniline
  • 2-(Difluoromethoxy)benzylamine
  • 2-(Difluoromethoxy)phenylmethanamine

Uniqueness

2-(Difluoromethoxy)-8-fluoronaphthalene is unique due to the specific positioning of the difluoromethoxy and fluorine groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .

Properties

Molecular Formula

C11H7F3O

Molecular Weight

212.17 g/mol

IUPAC Name

7-(difluoromethoxy)-1-fluoronaphthalene

InChI

InChI=1S/C11H7F3O/c12-10-3-1-2-7-4-5-8(6-9(7)10)15-11(13)14/h1-6,11H

InChI Key

PZXPIZFBDMCDJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)OC(F)F)C(=C1)F

Origin of Product

United States

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